molecular formula C11H18O2 B3044418 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol CAS No. 100052-83-3

8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol

Cat. No.: B3044418
CAS No.: 100052-83-3
M. Wt: 182.26 g/mol
InChI Key: GEMVWTFQNXYPRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,6-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects .

Properties

CAS No.

100052-83-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalene-1,6-diol

InChI

InChI=1S/C11H18O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7,9-10,12-13H,2-6H2,1H3

InChI Key

GEMVWTFQNXYPRO-UHFFFAOYSA-N

SMILES

CC12CCC(C=C1CCCC2O)O

Canonical SMILES

CC12CCC(C=C1CCCC2O)O

Origin of Product

United States

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